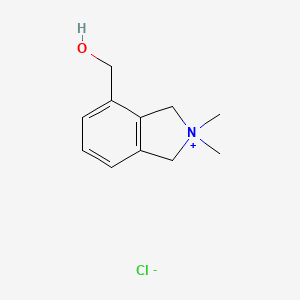
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is a chemical compound that belongs to the class of isoindolium salts This compound is characterized by the presence of a hydroxymethyl group attached to the isoindolium ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride typically involves the following steps:
Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-diaminopropane, with an aldehyde or ketone to form the isoindoline core.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde in the presence of a base.
Quaternization: The final step involves the quaternization of the isoindoline nitrogen with a suitable alkylating agent, such as methyl chloride, to form the isoindolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The isoindolium ring can be reduced to form the corresponding isoindoline.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(Formyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride.
Reduction: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindoline.
Substitution: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium hydroxide.
科学研究应用
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isoindolium ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(Hydroxymethyl)-2-methyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 4-(Methoxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 2,2-Dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
Uniqueness
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables diverse chemical transformations, making the compound valuable in various research applications.
属性
CAS 编号 |
828923-45-1 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.70 g/mol |
IUPAC 名称 |
(2,2-dimethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;chloride |
InChI |
InChI=1S/C11H16NO.ClH/c1-12(2)6-9-4-3-5-10(8-13)11(9)7-12;/h3-5,13H,6-8H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FYXPPXPQRKQKNT-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CC2=C(C1)C(=CC=C2)CO)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
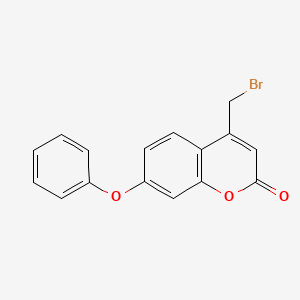
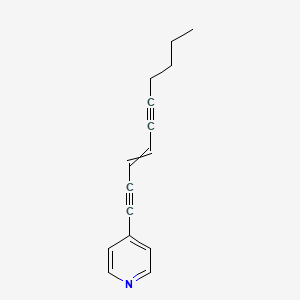
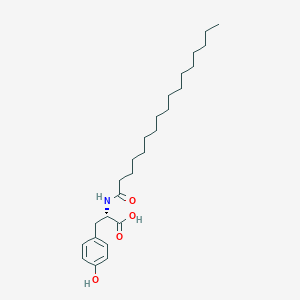
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
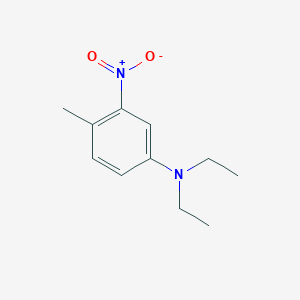
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)


